Cas no 58670-14-7 (1,3,4,6-Tetra-O-benzoyl-a-D-fructofuranose)
1,3,4,6-Tetra-O-benzoyl-a-D-fructofuranose Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4,6-Tetra-O-benzoyl-a-D-fructofuranose
- AC1L51AD
- di-D-fructofuranose-1,2':2,3' dianhydride
- di-D-fructofuranosyl 1,2':2,3'-dianhydride
- difructose anhyd
- α-D-fructofuranose β-D-fructofuanose 2'1:2,3'-dianhydride
- α-D-fructofuranose β-D-fructofuranose 1,2':2,3'-dianhydride
- α-D-fructofuranose-β-D-fructofuranose-2',1:2,3'-dianhydride
- α-D-fructofuranosyl-β-D-fructofuranosyl-(1,2':2,3')-dianhydride
- α-D-fructose pentaacetate
- β-2,1'-α-2',3-Difructofuranose anhydride
- W-203204
- W-203838
- 1,3,4,6-TETRA-O-BENZOYL-ALPHA-D-FRUCTOFURANOSE
- (2S,3S,4R,5R)-2,5-Bis((benzoyloxy)methyl)-2-hydroxytetrahydrofuran-3,4-diyl dibenzoate
- [(2R,3R,4S,5S)-3,4-dibenzoyloxy-5-(benzoyloxymethyl)-5-hydroxyoxolan-2-yl]methyl benzoate
- Pentaacetate-a-D-fructofuranose
- 80763-56-0
- 58670-14-7
-
- Inchi: 1S/C16H22O11/c1-8(17)22-6-13-14(24-10(3)19)15(25-11(4)20)16(27-13,26-12(5)21)7-23-9(2)18/h13-15H,6-7H2,1-5H3
- InChI Key: ZUCNAUQKYWJGML-UHFFFAOYSA-N
- SMILES: CC(OCC1C(OC(=O)C)C(OC(=O)C)C(OC(=O)C)(COC(=O)C)O1)=O
Computed Properties
- Exact Mass: 596.16800
- Monoisotopic Mass: 596.16824709g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 44
- Rotatable Bond Count: 14
- Complexity: 975
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 135Ų
Experimental Properties
- Density: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 70 ºC
- Solubility: Slightly soluble (7.8 g/l) (25 º C),
- PSA: 134.66000
- LogP: 4.23900
1,3,4,6-Tetra-O-benzoyl-a-D-fructofuranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738631-1g |
(2R,3S,4R,5R)-2,5-bis(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate |
58670-14-7 | 98% | 1g |
¥1085.00 | 2024-05-07 |
1,3,4,6-Tetra-O-benzoyl-a-D-fructofuranose Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 1,3,4,6-Tetra-O-benzoyl-a-D-fructofuranose
Comprehensive Overview of 1,3,4,6-Tetra-O-benzoyl-α-D-fructofuranose (CAS No. 58670-14-7): Properties, Applications, and Industry Insights
1,3,4,6-Tetra-O-benzoyl-α-D-fructofuranose (CAS 58670-14-7) is a highly specialized carbohydrate derivative widely utilized in synthetic organic chemistry and pharmaceutical research. This benzoylated fructose derivative serves as a critical intermediate for the synthesis of complex sugars, nucleosides, and glycoconjugates. Its unique tetra-benzoyl protection pattern enhances stability while enabling selective deprotection strategies, making it invaluable for stereoselective glycosylation reactions.
The growing demand for modified sugars in drug development has propelled interest in compounds like 1,3,4,6-Tetra-O-benzoyl-α-D-fructofuranose. Recent studies highlight its role in designing glycosidase inhibitors, a hot topic in diabetes and antiviral research. Researchers frequently search for "benzoyl-protected fructose applications" or "CAS 58670-14-7 solubility," reflecting practical concerns in laboratory workflows.
From a structural perspective, the compound features four benzoyl groups at positions 1, 3, 4, and 6 of the α-D-fructofuranose ring. This configuration provides exceptional chemo-stability during multi-step syntheses while maintaining reactivity at the anomeric center. Analytical data shows characteristic NMR peaks between δ 7.2-8.1 ppm (aromatic protons) and δ 5.5-6.3 ppm (sugar ring protons), crucial for quality verification.
Industry trends reveal increasing applications in prodrug development, particularly for improving bioavailability of polar therapeutics. The compound's ability to serve as a chiral building block aligns with the pharmaceutical sector's focus on enantioselective synthesis. Common technical queries include "58670-14-7 purification methods" and "scaling up tetra-O-benzoyl fructose," indicating translational research needs.
Storage and handling require attention to moisture sensitivity due to the ester functionalities. Best practices recommend argon atmospheres and desiccants for long-term preservation. The compound's crystalline form (typically white powder) exhibits melting points ranging 142-145°C, with solubility preferences for chlorinated solvents like dichloromethane.
Emerging research explores its utility in click chemistry applications, particularly for constructing neoglycoconjugates used in diagnostic probes. This connects to trending searches about "sugar-based biosensors" and "fructose derivatives in imaging." The compound's multivalent presentation capability makes it attractive for lectin binding studies in immunology.
Quality specifications for CAS 58670-14-7 typically require ≥98% HPLC purity with strict control of hydrolytic byproducts. Advanced characterization techniques like HRMS and 2D NMR are increasingly demanded to verify batch consistency, especially for cGMP applications. These protocols address frequent purchaser concerns about "58670-14-7 analytical standards."
The environmental profile of 1,3,4,6-Tetra-O-benzoyl-α-D-fructofuranose aligns with green chemistry principles through recoverable benzoyl groups during deprotection. This sustainability aspect resonates with searches for "eco-friendly protecting groups." Future developments may explore enzymatic synthesis routes to enhance atom economy in its production.
In conclusion, 58670-14-7 represents a versatile tool for carbohydrate chemistry with expanding roles in medicinal chemistry and materials science. Its balanced reactivity-protection profile continues to inspire innovative applications, from glycovaccine development to smart biomaterials engineering.
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